REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:15][N+:16]([O-])=O)[CH2:9][C:10](OCC)=[O:11])=[CH:4][CH:3]=1.Cl>C(O)(=O)C.[Fe]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:15][NH:16][C:10](=[O:11])[CH2:9]2)=[CH:4][CH:3]=1
|
Name
|
ethyl 3-(4-chlorophenyl)-4-nitrobutanoate
|
Quantity
|
2.33 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(CC(=O)OCC)C[N+](=O)[O-]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 1.5 h
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane (2×50 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent the oily residue
|
Type
|
DISTILLATION
|
Details
|
was distilled with toluene
|
Type
|
CUSTOM
|
Details
|
to remove acetic acid
|
Type
|
CUSTOM
|
Details
|
whereupon crystallisation
|
Type
|
WASH
|
Details
|
The crude was washed with diethyl ether (3×2 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1CC(NC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.86 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:15][N+:16]([O-])=O)[CH2:9][C:10](OCC)=[O:11])=[CH:4][CH:3]=1.Cl>C(O)(=O)C.[Fe]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:15][NH:16][C:10](=[O:11])[CH2:9]2)=[CH:4][CH:3]=1
|
Name
|
ethyl 3-(4-chlorophenyl)-4-nitrobutanoate
|
Quantity
|
2.33 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(CC(=O)OCC)C[N+](=O)[O-]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 1.5 h
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane (2×50 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent the oily residue
|
Type
|
DISTILLATION
|
Details
|
was distilled with toluene
|
Type
|
CUSTOM
|
Details
|
to remove acetic acid
|
Type
|
CUSTOM
|
Details
|
whereupon crystallisation
|
Type
|
WASH
|
Details
|
The crude was washed with diethyl ether (3×2 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1CC(NC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.86 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |